1-Chloro-1H-indene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
53820-89-6 |
|---|---|
Molecular Formula |
C9H7Cl |
Molecular Weight |
150.60 g/mol |
IUPAC Name |
1-chloro-1H-indene |
InChI |
InChI=1S/C9H7Cl/c10-9-6-5-7-3-1-2-4-8(7)9/h1-6,9H |
InChI Key |
JKRCFFQHGMPORJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(C=CC2=C1)Cl |
Origin of Product |
United States |
Mechanistic Investigations of 1 Chloro 1h Indene Reactivity
Electrophilic Aromatic Substitution Reactions
The benzene (B151609) ring of the indene (B144670) system is susceptible to electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. This process allows for the introduction of various functional groups onto the aromatic portion of the 1-Chloro-1H-indene molecule. The reaction proceeds via a common two-step mechanism. libretexts.org
Formation of the Arenium Ion : In the rate-determining first step, the π-electron system of the aromatic ring attacks a strong electrophile (E⁺), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. libretexts.orgminia.edu.egyoutube.com This step temporarily disrupts the aromaticity of the ring. minia.edu.eg
Restoration of Aromaticity : In the second, faster step, a base removes a proton from the carbon atom that formed the new bond with the electrophile. libretexts.org This restores the aromatic π-system, yielding the substituted product. youtube.com
Common EAS reactions include nitration (using HNO₃/H₂SO₄ to generate NO₂⁺), halogenation (using Cl₂/FeCl₃ or Br₂/FeBr₃ to generate Cl⁺ or Br⁺), and Friedel-Crafts alkylation or acylation (using an alkyl/acyl halide and a Lewis acid like AlCl₃). libretexts.orgmasterorganicchemistry.com
The regiochemical outcome of the substitution on the this compound ring is directed by the existing chloro-alkenyl substituent. This group as a whole influences where the incoming electrophile will attack. The alkyl portion of the indene ring is generally considered an activating group that directs incoming electrophiles to the ortho and para positions relative to the point of fusion. In the case of indene, substitution typically occurs at the C4 and C7 positions.
Addition Reactions to the Indene Double Bond
The carbon-carbon double bond in the five-membered ring of this compound is a site of unsaturation and can undergo addition reactions, where the π bond is broken and two new σ bonds are formed. wikipedia.orgmsu.edu
The double bond can react via radical mechanisms, particularly with species like hydrogen atoms. Radical reactions typically proceed through a three-stage process: initiation, propagation, and termination. youtube.com
Initiation : The reaction is initiated by generating a radical, for instance, by the homolytic cleavage of a molecule like H-Br or Cl-Cl using heat or UV light. youtube.com
Propagation : A radical (e.g., H•) adds to the C=C double bond of this compound. This addition preferentially occurs to form the more stable radical intermediate. In this case, the addition would likely occur at the C2 position, placing the resulting radical at the C1 position, where it is stabilized by resonance with the adjacent benzene ring (a benzylic radical). This new radical can then abstract a hydrogen atom from another molecule (like H-Br), propagating the chain reaction. nih.gov
Termination : The reaction ceases when two radicals combine. youtube.com
This pathway allows for the saturation of the indene double bond, converting the this compound into a substituted indane derivative.
Cycloaddition reactions involve the joining of two unsaturated molecules to form a cyclic product. A prominent example is the [4+2] Diels-Alder reaction. youtube.com In this context, the double bond of this compound can act as the 2π-electron component, known as the dienophile.
A notable application is the reaction with fullerenes, such as C₆₀. Fullerenes are electron-deficient and can serve as reactive dienophiles, but in some contexts, their double bonds can react with a more reactive diene. However, in reactions with simpler alkenes, the fullerene often acts as the electron-poor component. When reacting with a diene, this compound would serve as the dienophile. Conversely, in a reaction where the fullerene fragment is the dienophile, a suitable diene would be required. researchgate.net
The prompt specifically mentions Diels-Alder reactions with fullerenes, a process used to functionalize the fullerene cage. In a typical scenario, a diene would add across one of the C=C bonds on the fullerene surface. If this compound were to participate as the dienophile, it would react with a 4π-electron system (a diene). The reaction is typically concerted, where the new C-C bonds are formed in a single step through a cyclic transition state, resulting in a new six-membered ring fused to the indene system. The stereochemistry of the dienophile is retained in the product. youtube.com
Metal-Mediated Additions
There is a lack of specific studies detailing the metal-mediated addition reactions involving this compound. While metal-mediated reactions, such as Grignard additions, are fundamental in organic synthesis for forming carbon-carbon bonds, specific examples and mechanistic investigations involving the reaction of organometallic reagents with this compound are not described in the available literature. libretexts.orgyoutube.comyoutube.comsigmaaldrich.com In principle, the chlorine atom at the 1-position could be susceptible to substitution by a potent nucleophile, or the double bond could undergo addition reactions. However, without experimental data, any discussion would be purely speculative.
Rearrangement Reactions
Detailed studies on the rearrangement reactions of this compound are not prevalent in the scientific literature. While rearrangements are a common class of reactions in organic chemistry, and indene derivatives can undergo various skeletal and substituent migrations, specific investigations into such transformations for this compound have not been found. This includes common rearrangement types such as allylic rearrangements or acid-catalyzed isomerizations.
Oxidation Reactions
Specific literature detailing the oxidation of this compound is not available. General oxidation reactions of alkenes, such as epoxidation or dihydroxylation, would be expected to occur at the double bond of the five-membered ring. youtube.comresearchgate.net However, the influence of the chloro substituent at the allylic position on the reactivity and stereoselectivity of such reactions has not been specifically investigated for this compound. For instance, while the dihydroxylation of indene itself has been studied, similar studies on this compound are absent from the reviewed literature. cardiff.ac.uk
Reduction Reactions
While the reduction of various functional groups is well-documented, specific studies on the reduction of this compound are not found in the surveyed chemical literature. Potential reduction pathways could involve the saturation of the double bond via catalytic hydrogenation or the reductive removal of the chlorine atom (hydrogenolysis). google.comyoutube.comyoutube.comrsc.org The Birch reduction is another method for the partial reduction of aromatic systems, but its application to this compound has not been specifically reported. masterorganicchemistry.comreddit.comdoubtnut.com Without experimental data, the substrate's behavior under these conditions remains uncharacterized.
Computational and Theoretical Studies on 1 Chloro 1h Indene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods can provide deep insights into electronic structure, bonding, and molecular geometry.
Electronic Structure and Bonding Analysis
A detailed analysis of the electronic structure of 1-Chloro-1H-indene would involve the use of methods like Density Functional Theory (DFT) to map its molecular orbitals, electron density distribution, and electrostatic potential. Such a study would elucidate the influence of the chlorine atom on the aromaticity and reactivity of the indene (B144670) ring system. However, specific studies providing this analysis for this compound have not been identified.
Conformation and Tautomerism Studies
Computational chemistry is a powerful tool for exploring the conformational landscape and potential tautomeric forms of a molecule. For this compound, this would involve calculating the relative energies of different spatial arrangements and isomeric forms. While tautomerism is a known phenomenon in related heterocyclic systems, specific computational studies on the tautomers of this compound are absent from the reviewed literature.
Reaction Pathway Elucidation and Transition State Analysis
Understanding the mechanisms of chemical reactions is a key area of computational chemistry. This involves mapping the potential energy surface of a reaction, identifying transition states, and calculating activation barriers.
Activation Energies and Reaction Enthalpies
For any proposed reaction involving this compound, the calculation of activation energies and reaction enthalpies would be crucial for predicting reaction rates and thermodynamic feasibility. These parameters are typically determined through transition state theory calculations. At present, there are no published studies detailing these energetic parameters for reactions of this compound.
Investigation of Intermediates (e.g., Carbocations, Radicals)
Reactions often proceed through short-lived, high-energy intermediates such as carbocations and radicals. Computational methods can be used to determine the structure, stability, and electronic properties of these transient species. While the formation of such intermediates can be postulated for reactions involving this compound, specific computational investigations into their characteristics are not available.
Molecular Dynamics Simulations in Reaction Contexts
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into reaction dynamics, solvent effects, and conformational changes over time. MD simulations contextualized for reactions of this compound would be invaluable for a complete understanding of its chemical behavior. A search of the scientific literature did not yield any studies that have applied MD simulations to this specific compound.
Structure-Reactivity Relationship Predictions
Computational and theoretical chemistry provide powerful tools to predict and understand the relationship between the molecular structure of a compound and its chemical reactivity. In the case of this compound, the introduction of a chlorine atom at the C1 position of the indene scaffold significantly modulates its electronic properties and, consequently, its reactivity towards various chemical transformations. These predictions are primarily based on the analysis of the molecule's electronic structure, including the distribution of electron density and the energies and shapes of its molecular orbitals.
The chlorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I). This effect tends to decrease the electron density in the vicinity of the C1 carbon and, to a lesser extent, throughout the entire ring system. However, the chlorine atom also possesses lone pairs of electrons that can be delocalized into the aromatic system through resonance (+R effect). The interplay between these two opposing electronic effects is a key determinant of the reactivity of this compound. In electrophilic aromatic substitution reactions, the inductive effect deactivates the benzene (B151609) ring, making it less reactive than unsubstituted indene. Conversely, the resonance effect directs incoming electrophiles to the ortho and para positions relative to the fused benzene ring.
Molecular Electrostatic Potential (MEP) Analysis
A powerful computational tool for predicting the sites of electrophilic and nucleophilic attack is the Molecular Electrostatic Potential (MEP) map. The MEP visually represents the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored in shades of red and yellow) are electron-rich and thus susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-poor and prone to nucleophilic attack.
For this compound, the MEP analysis is predicted to show a region of high positive potential around the hydrogen atoms and a region of negative potential associated with the π-system of the aromatic ring and the lone pairs of the chlorine atom. The chlorine atom itself would exhibit a region of slight negative potential, but its strong inductive effect would lead to a significant polarization of the C-Cl bond, making the C1 carbon atom more electrophilic.
Table 1: Predicted Molecular Electrostatic Potential (MEP) Minima and Maxima for this compound
| Location | Predicted MEP Value (kcal/mol) | Implication for Reactivity |
|---|---|---|
| π-system of the benzene ring | -15 to -25 | Susceptible to electrophilic attack |
| Region around the Chlorine atom | -5 to -10 | Weakly nucleophilic character |
| C1 Carbon atom | +10 to +20 | Susceptible to nucleophilic attack |
| Allylic protons on the five-membered ring | +20 to +30 | Acidic protons, potential site for deprotonation |
Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is another cornerstone in the prediction of chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO is the orbital that is most likely to donate electrons in a reaction, thus indicating sites of nucleophilicity. The LUMO is the orbital that is most likely to accept electrons, indicating sites of electrophilicity. The energy gap between the HOMO and LUMO is also a crucial parameter, as a smaller gap generally implies higher reactivity.
In this compound, the presence of the chlorine atom is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted indene. The HOMO is predicted to have significant contributions from the π-orbitals of the benzene ring, indicating that this is the primary site for electrophilic attack. The LUMO, on the other hand, is expected to have a significant coefficient on the C1 carbon and the adjacent C2-C3 double bond, suggesting that these are the most probable sites for nucleophilic attack.
Table 2: Predicted Frontier Molecular Orbital (FMO) Properties of this compound
| Orbital | Predicted Energy (eV) | Predicted Localization | Predicted Role in Reactivity |
|---|---|---|---|
| HOMO | -8.5 to -9.5 | π-system of the benzene ring | Site of electrophilic attack |
| LUMO | -0.5 to -1.5 | C1, C2, and C3 atoms | Site of nucleophilic attack |
| HOMO-LUMO Gap | 8.0 to 9.0 | Indicates moderate kinetic stability | - |
These computational predictions, based on established theoretical principles, provide a detailed framework for understanding and anticipating the chemical behavior of this compound. The interplay of inductive and resonance effects of the chlorine substituent, visualized through MEP analysis and quantified by FMO theory, highlights the specific sites on the molecule that are activated or deactivated towards different types of chemical reagents.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural analysis of 1-Chloro-1H-indene, offering insights into the chemical environment of individual atoms.
1D NMR (¹H, ¹³C, ¹⁹F NMR) for Positional Assignment
One-dimensional NMR techniques are fundamental for assigning the positions of protons, carbons, and, when applicable, fluorine atoms within the molecular structure.
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring atoms. For instance, in related indene (B144670) structures, olefinic protons typically appear as singlets in the downfield region, while the methylene (B1212753) protons of the five-membered ring also present as a singlet. rsc.org Aromatic protons exhibit complex multiplet patterns. rsc.org
¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments in the molecule. The chemical shifts are indicative of the type of carbon atom (e.g., C=O, aromatic C, C=C, RCH2O-). chemguide.co.uk For example, in a derivative, ethyl 6-chloro-1H-indene-2-carboxylate, the carbon signals have been assigned, with the carbonyl carbon appearing significantly downfield. beilstein-journals.orgresearchgate.net
¹⁹F NMR: In cases where the indene ring is substituted with fluorine, ¹⁹F NMR is a powerful tool. nanalysis.com Fluorine-19 is a spin ½ nucleus with 100% natural abundance, providing high sensitivity. nanalysis.comazom.com The chemical shift range for ¹⁹F is broad, which minimizes signal overlap. nanalysis.comnih.gov For example, the ¹⁹F NMR spectrum of 1-fluoro-2-phenyl-1H-indene shows a distinct signal for the fluorine atom. rsc.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Indene Derivatives This table is for illustrative purposes; specific shifts for this compound may vary.
| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.0 - 8.0 | 120 - 150 |
| Olefinic CH | 6.0 - 7.0 | 115 - 145 |
| Methylene (CH₂) | 3.0 - 4.0 | 30 - 40 |
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms and elucidating the stereochemistry of the molecule. figshare.comresearchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. oxinst.com Cross-peaks in a COSY spectrum indicate which protons are neighbors in the carbon skeleton. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached heteroatoms, most commonly ¹³C. libretexts.org This allows for the unambiguous assignment of which protons are attached to which carbon atoms. sdsu.eduustc.edu.cn
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is essential for determining the molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry can measure the mass-to-charge ratio to several decimal places, allowing for the determination of the exact molecular formula. bioanalysis-zone.com This is a critical step in confirming the identity of a newly synthesized compound. For example, HRMS was used to confirm the molecular formula of various indene derivatives. rsc.orgbeilstein-journals.orgacs.org
Gas Chromatography-Mass Spectrometry (GC-MS) in Reaction Mixture Analysis
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net This technique is invaluable for analyzing the components of a reaction mixture, allowing for the identification of the desired product, starting materials, and any byproducts. rsc.org For instance, GC-MS has been used to identify various compounds in complex mixtures, including indene derivatives. ajol.infoepa.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific functional groups absorb at characteristic frequencies. For example, the IR spectrum of an indene derivative would show characteristic peaks for C-H stretching of the aromatic and aliphatic portions, C=C stretching of the aromatic ring and the double bond in the five-membered ring, and the C-Cl stretching vibration. If the molecule contains other functional groups, such as a carbonyl (C=O) or hydroxyl (O-H), these would also give rise to strong, characteristic absorption bands. beilstein-journals.orgresearchgate.netnist.gov
Table 2: Common IR Absorption Frequencies for Functional Groups Relevant to this compound This table is for illustrative purposes; specific frequencies may vary based on the molecular environment.
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| Alkene C-H Stretch | 3010 - 3095 |
| Aromatic C=C Stretch | 1400 - 1600 |
| Alkene C=C Stretch | 1620 - 1680 |
| C-Cl Stretch | 600 - 800 |
Chemical Transformations and Derivatization of 1 Chloro 1h Indene
Functionalization of the Indene (B144670) Core
The indene nucleus, comprising a fused benzene (B151609) and cyclopentene (B43876) ring, is amenable to various functionalization reactions. ontosight.aiontosight.ai The aromatic portion of the molecule can undergo electrophilic aromatic substitution, allowing for the introduction of functional groups onto the benzene ring. smolecule.com The specific position of substitution is directed by the existing groups on the ring.
Furthermore, modern synthetic methods allow for direct C-H arylation of the indene core. For instance, the direct arylation of indenes with aryl fluorides can be promoted by hexamethylphosphoramide (B148902) (HMPA) to form 3-arylindenes. acs.org While this has been demonstrated on the parent indene, similar reactivity can be anticipated for 1-Chloro-1H-indene, leading to diverse derivatives. The cyclopentene part of the indene can also be functionalized, for example, through reactions involving the double bond or the allylic protons.
Transformations Involving the Chlorine Moiety
The chlorine atom at the C1 position is an allylic halide, which makes it particularly reactive towards substitution and coupling reactions. uou.ac.in This reactivity is a key feature for the derivatization of this compound.
The chlorine atom in this compound can be readily displaced by a variety of nucleophiles. smolecule.com This nucleophilic substitution reaction is a straightforward method for forming new carbon-heteroatom bonds. The reaction proceeds at an allylic carbon, which can stabilize a carbocation intermediate, suggesting that the reaction may proceed via an S_N1-like mechanism. uou.ac.in This allows for the introduction of oxygen, nitrogen, and sulfur-containing functional groups. For example, reaction with alkoxides (like sodium methoxide) would yield 1-alkoxy-1H-indenes, while reaction with amines would produce 1-amino-1H-indene derivatives. vulcanchem.com
Table 1: Examples of Nucleophilic Substitution Reactions on Chloro-Indene Scaffolds
| Nucleophile | Reagent Example | Product Type | Reference |
|---|---|---|---|
| Methoxide | Sodium Methoxide (NaOCH₃) | 3-methoxy-1H-indene-2-carbaldehyde* | vulcanchem.com |
| Amines | Various primary/secondary amines | 1-Amino-1H-indene derivatives | researchgate.net |
| Hydroxide | Sodium Hydroxide (NaOH) | 1H-Inden-1-ol | uou.ac.in |
Note: This reaction was performed on 3-chloro-1H-indene-2-carbaldehyde, but illustrates the principle of nucleophilic displacement of chlorine on an indene ring. vulcanchem.com
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and this compound can serve as an electrophilic partner in these transformations. wiley-vch.deresearchgate.netuni-muenchen.de While iodo and bromo derivatives are generally more reactive, chloroarenes and vinyl chlorides can participate in these couplings under optimized conditions, often requiring more active catalyst systems. nih.gov
Suzuki-Miyaura Coupling: This reaction pairs the halo-indene with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. researchgate.netnih.govgoogle.com The Suzuki coupling of this compound with various aryl or vinyl boronic acids would yield 1-aryl- or 1-vinyl-1H-indene derivatives, respectively. organic-chemistry.orgthieme-connect.com This method is highly valued for its functional group tolerance and the stability of the boron reagents. researchgate.net
Sonogashira Coupling: This coupling reaction involves a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Reacting this compound with a terminal alkyne under Sonogashira conditions would produce 1-alkynyl-1H-indenes. researchgate.net These products are useful intermediates for synthesizing more complex polycyclic or conjugated systems. While iodoindenes are effective substrates for Sonogashira couplings, the use of chloroindenes may require specific ligands and conditions to achieve good yields. researchgate.net
Table 2: Representative Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Class | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, Phosphine Ligand, Base (e.g., K₂CO₃) | 1-Aryl-1H-indenes | nih.govthieme-connect.com |
Introduction of Additional Halogens or Functional Groups
Beyond modifying the existing chlorine moiety, the this compound scaffold can be further elaborated by introducing additional functional groups.
Halogenation: Additional halogen atoms can be introduced onto the aromatic ring via electrophilic aromatic substitution. vulcanchem.com For example, bromination of a chloro-indanone (a related precursor) can be achieved using bromine in carbon tetrachloride, leading to mono- and dibromo derivatives. ajol.info The regioselectivity of such reactions depends on the reaction conditions and the directing effects of the substituents already present on the indene ring.
Other Functional Groups: Other functional groups can be installed on the indene core through various synthetic routes. For instance, chlorination of indene-1,3-dione can be achieved with agents like thionyl chloride. The aldehyde group can be introduced via Friedel-Crafts acylation on a chloroindene. vulcanchem.com These examples on related structures highlight the potential for creating multifunctional indene derivatives starting from or incorporating the this compound structure. beilstein-journals.org
Stereoselective Derivatization Strategies
The C1 position of this compound is a stereocenter. Reactions that replace the chlorine atom or modify the C1 position can potentially be controlled to favor the formation of a specific stereoisomer.
Palladium-catalyzed asymmetric alkylations have been developed for related indene systems, allowing for the stereoselective construction of new stereocenters. mdpi.com For example, the asymmetric allylic alkylation of indene derivatives can create products with high enantiomeric excess. Such strategies could be adapted for this compound, where the chlorine acts as a leaving group in a transition-metal-catalyzed enantioselective cross-coupling or substitution reaction. acs.org This would involve the use of chiral ligands to control the stereochemical outcome of the C-C or C-heteroatom bond formation at the C1 position, providing access to enantioenriched indene derivatives. The absolute stereochemistry of resulting chiral products, such as diols formed after subsequent transformations, can be determined using NMR techniques with chiral derivatizing agents. acs.org
Applications of 1 Chloro 1h Indene and Its Derivatives in Advanced Materials and Organic Synthesis
Role as Synthetic Intermediates in Complex Molecule Synthesis
Halogenated organic compounds are crucial intermediates in synthesis, largely due to the halogen's ability to act as a good leaving group in nucleophilic substitution reactions or to participate in metal-catalyzed cross-coupling reactions. 1-Chloro-1H-indene, with its reactive C-Cl bond, serves as a versatile precursor for introducing the indene (B144670) moiety into more complex molecular architectures.
Building Blocks for Heterocyclic Compounds
The reactivity of the chlorine atom in this compound makes it a suitable starting material for the synthesis of various heterocyclic compounds. Through nucleophilic substitution reactions, the chloro group can be displaced by nucleophiles containing nitrogen, sulfur, or oxygen, leading to the formation of new carbon-heteroatom bonds and subsequent ring closure to form heterocyclic systems.
While direct examples starting from this compound are specialized, the principle is well-established in synthetic chemistry. For instance, methods for synthesizing chiral vicinal chloroamines and their subsequent conversion to heterocycle-substituted aziridines demonstrate the utility of a C-Cl bond in forming nitrogen-containing rings. nih.gov Similarly, nucleophilic aromatic substitution on chloroarenes complexed to transition metals has been used to construct complex heterocyclic systems. researchgate.net These strategies underscore the potential of this compound to react with dinucleophiles (e.g., amino thiols, diamines, or diols) to construct fused heterocyclic systems incorporating the indene framework.
Precursors for Specialized Organic Molecules
The indene skeleton is a core feature in numerous bioactive natural products and pharmaceutical compounds. organic-chemistry.org Halogenated derivatives are particularly valuable in the synthesis of these specialized molecules because the halogen provides a reactive handle for extensive functionalization. researchgate.net The chloro-substituted carbon in this compound can be considered a latent electrophilic site, enabling a variety of bond-forming reactions.
This reactivity allows for the construction of complex and sterically hindered scaffolds, including those with halogenated tetrasubstituted carbon centers, which are found in compounds with antifungal, antitumor, and anti-inflammatory properties. researchgate.net The synthesis of such specialized molecules often relies on the precise and controlled introduction of various functional groups, a process for which halogenated intermediates like this compound are well-suited.
Applications in Materials Science
The unique electronic and structural properties of the indene ring system make it an attractive component for the development of advanced materials. The presence of a chlorine atom can be used to tune these properties, influencing everything from polymer characteristics to the performance of optoelectronic devices.
Development of New Polymers and Optoelectronic Materials
Indene is a known monomer for producing polymers such as coumarone-indene resins, which find use in adhesives, coatings, and printing inks. cleartax.in The polymerization of indene and the properties of the resulting polyindene can be significantly influenced by the presence of chlorinated compounds. Research has shown that using a chlorinated solvent like 1,1,2,2-tetrachloroethane (B165197) as a sensitizer (B1316253) in the radiation-induced polymerization of indene leads to higher polymer yields and faster reaction kinetics. mdpi.com The sensitizer promotes a cationic polymerization mechanism, which proceeds alongside the free-radical pathway. mdpi.com
Furthermore, chlorinated organic compounds can act as promoters or modifiers for Ziegler-Natta and other transition metal catalysts used in olefin polymerization, increasing catalyst activity and influencing the properties of the resulting polymer. nih.govnih.gov While the direct polymerization of this compound is not widely documented, these findings suggest that the chloro-substituent could play an active role in the polymerization process, potentially leading to new polymeric materials with tailored properties for optoelectronic applications.
Electron Acceptors in Organic Photovoltaic Materials
In the field of organic photovoltaics (OPVs), there is intense interest in developing non-fullerene acceptors (NFAs) to overcome the limitations of traditional fullerene-based materials. nih.govrsc.orgnih.gov The indene scaffold has emerged as a critical component in the design of high-performance NFAs. Specifically, derivatives of indan-1-one, a close relative of indene, are used as electron-accepting end-groups in complex NFA molecules.
The performance of these NFAs can be significantly enhanced through halogenation. A study on a narrow-band-gap molecular acceptor, IPIC-4Cl, which features a chlorinated (dicyanomethylidene)-indan-1-one end group, demonstrated the positive impact of chlorination. kaust.edu.sa The introduction of chlorine atoms was found to optimize the molecular energy levels, enhance crystallinity, and improve phase separation in the active layer of the solar cell. kaust.edu.sa This resulted in a device with a high power conversion efficiency (PCE) of 13.4% and a very low energy loss. kaust.edu.sa These results highlight the crucial role that chlorinated indene-based structures can play in advancing organic solar cell technology.
| Acceptor Molecule | Halogen on End Group | Power Conversion Efficiency (PCE) | Energy Loss (eV) |
|---|---|---|---|
| IPIC-4H | None | Lower Performance Data | N/A |
| IPIC-4F | Fluorine | Intermediate Performance Data | N/A |
| IPIC-4Cl | Chlorine | 13.4% | 0.51 eV |
Ligands for Metal Complexes
The deprotonated form of indene, the indenyl anion, is an important ligand in organometallic chemistry. Transition metal indenyl complexes are analogous to the more common cyclopentadienyl (B1206354) (Cp) complexes but often exhibit enhanced reactivity. This phenomenon, known as the "indenyl effect," is attributed to the ability of the indenyl ligand to undergo a facile haptotropic shift (from η⁵ to η³ coordination), which opens up a coordination site on the metal center and facilitates associative substitution reactions.
The electronic properties of the indenyl ligand can be tuned by adding substituents to the ring system. A chloro-substituent on the indenyl ligand, as would be derived from this compound, would act as an electron-withdrawing group. This modification would influence the electron density at the metal center, thereby affecting the stability, reactivity, and catalytic activity of the resulting complex. Such modified ligands are valuable in the design of new catalysts for organic synthesis and polymerization.
Lack of Specific Research Data Precludes Article Generation
The compound this compound is recognized as a chemical intermediate, and its reactivity is broadly understood within the principles of organic chemistry. The chlorine atom at the allylic and benzylic C1 position makes it a potential substrate for nucleophilic substitution reactions, likely proceeding through mechanisms that could involve the formation of a resonance-stabilized indenyl cation. Studying the kinetics and products of such reactions, particularly solvolysis in various solvents, would indeed provide valuable insights into carbocation stability, solvent effects, and potential neighboring group participation from the fused benzene (B151609) ring or the double bond in the five-membered ring.
However, without access to specific studies that have utilized this compound for these purposes, it is not possible to provide the detailed research findings, data tables, and in-depth analysis required to construct a scientifically rigorous article on its application as a research tool in reaction mechanism studies. The generation of a thorough and authoritative article, as per the user's request, is contingent on the availability of such specific and detailed scientific literature.
Q & A
Q. How does this compound’s electronic structure influence its application in photovoltaic materials?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
